![molecular formula C24H21N3O2S2 B14700951 3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one) CAS No. 22274-86-8](/img/structure/B14700951.png)
3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is a complex organic compound with the molecular formula C24H21N3O2S2. This compound is characterized by its unique structure, which includes two benzothiazolone groups connected by a phenylimino diethane bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) typically involves the reaction of 2-aminobenzothiazole with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazolone rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.
Aplicaciones Científicas De Investigación
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzothiazolinone,3,3’-[(phenylimino)diethylene]bis- (8CI)
- 3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one
- 3-(2-Aminoethyl)-1,3-benzothiazol-2-one
Uniqueness
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylimino diethane bridge and benzothiazolone groups contribute to its versatility in various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
22274-86-8 |
|---|---|
Fórmula molecular |
C24H21N3O2S2 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
3-[2-[N-[2-(2-oxo-1,3-benzothiazol-3-yl)ethyl]anilino]ethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C24H21N3O2S2/c28-23-26(19-10-4-6-12-21(19)30-23)16-14-25(18-8-2-1-3-9-18)15-17-27-20-11-5-7-13-22(20)31-24(27)29/h1-13H,14-17H2 |
Clave InChI |
DIJIUTWYRHDDGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCN2C3=CC=CC=C3SC2=O)CCN4C5=CC=CC=C5SC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



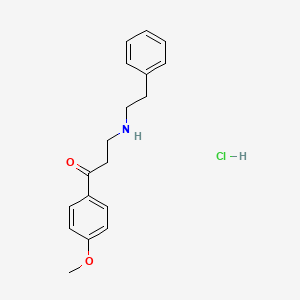


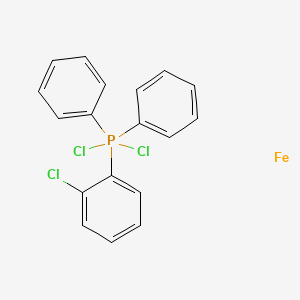

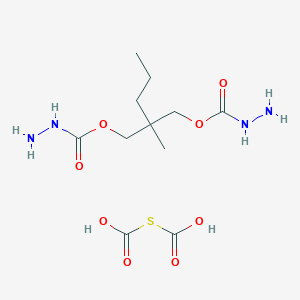

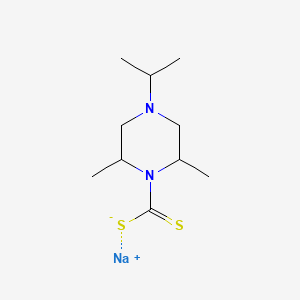
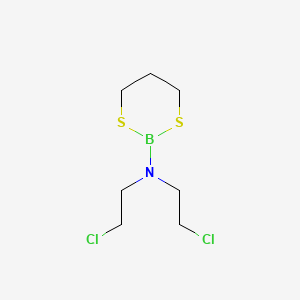
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)

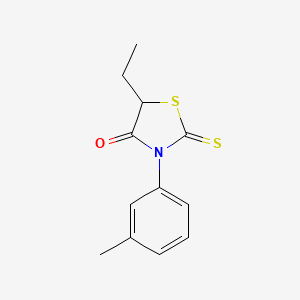
![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
